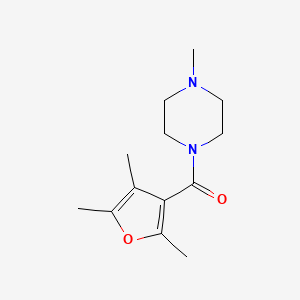
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone, also known as MPIQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. This molecule has been synthesized by several research groups, and its potential applications in scientific research have been explored extensively.
作用機序
The exact mechanism of action of (4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exert its effects by modulating various biochemical and physiological processes in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone has several advantages as a research tool, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on (4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone. One potential area of investigation is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the exploration of this compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for improved purity and yield.
Conclusion:
In conclusion, this compound is a promising compound with significant potential applications in scientific research. Its high potency and selectivity make it a valuable tool for the development of novel drugs, particularly in the fields of oncology and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved purity and yield.
合成法
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone can be synthesized by a multistep process involving the reaction of 4-methylpiperazine with 2-(2-bromoethyl)quinoline, followed by the reaction with isopropylmagnesium chloride. The resulting intermediate is then subjected to a final reaction with formaldehyde to yield this compound. This synthesis method has been optimized by several research groups, and the purity and yield of the final product have been improved significantly.
科学的研究の応用
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone has shown great potential in the field of medicinal chemistry, particularly in the development of novel drugs. The compound has been found to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to possess significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)17-12-15(14-6-4-5-7-16(14)19-17)18(22)21-10-8-20(3)9-11-21/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOIMHGXSZMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
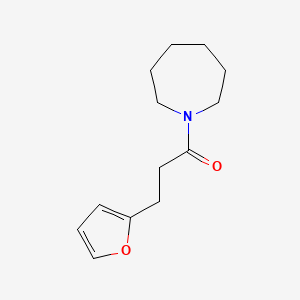
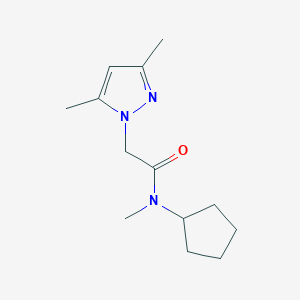
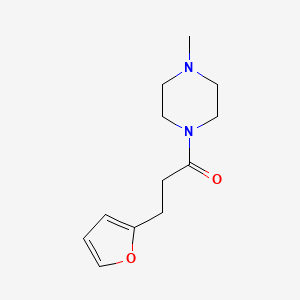
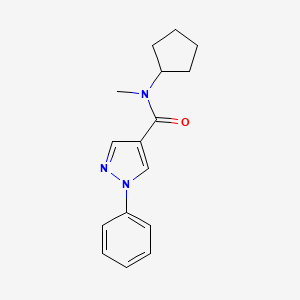
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)


![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)

![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)
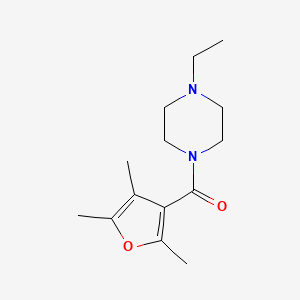

![2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B7504049.png)
